molecular formula C15H13ClO2 B8764234 1-(2-chloro-4-phenylmethoxyphenyl)ethanone

1-(2-chloro-4-phenylmethoxyphenyl)ethanone

Cat. No.: B8764234
M. Wt: 260.71 g/mol
InChI Key: RTAJQRSCPRHCLZ-UHFFFAOYSA-N
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Description

1-(2-chloro-4-phenylmethoxyphenyl)ethanone is an organic compound with the molecular formula C15H13ClO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a benzyloxy group at the para position and a chlorine atom at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-chloro-4-phenylmethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(benzyloxy)-2-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-phenylmethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-chloro-4-phenylmethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-phenylmethoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-chloro-4-phenylmethoxyphenyl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

1-(2-chloro-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H13ClO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

RTAJQRSCPRHCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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